Product packaging for 2-Bromopyridine-3-thiol(Cat. No.:)

2-Bromopyridine-3-thiol

Cat. No.: B13621041
M. Wt: 190.06 g/mol
InChI Key: JVLBOTXXLJHFPP-UHFFFAOYSA-N
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Description

2-Bromopyridine-3-thiol is a valuable heterocyclic building block in organic synthesis and medicinal chemistry. This compound features both a bromine atom and a thiol group on its pyridine ring, enabling diverse chemical transformations. The bromine substituent is an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the formation of carbon-carbon and carbon-heteroatom bonds . Concurrently, the thiol group serves as a potent nucleophile and metal-chelating agent, making it useful for constructing heterocyclic systems or for bioconjugation applications . Researchers can leverage this bifunctional reagent in the synthesis of complex molecules, including potential pharmaceutical agents and ligands for catalysis. The electronic properties of the pyridine ring, modified by the bromo and thiol substituents, also make it a candidate for developing materials with unique electronic characteristics. As with many thiol-containing compounds, it may interact with biological thiols like glutathione and could exhibit activity against specific enzyme targets, such as cathepsin B, as observed in related pyridinethiol structures . Proper handling and storage are essential; this material is expected to be light- and air-sensitive, requiring storage under an inert atmosphere in a tightly sealed container, consistent with practices for similar bromopyridines and thiols . This compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4BrNS B13621041 2-Bromopyridine-3-thiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4BrNS

Molecular Weight

190.06 g/mol

IUPAC Name

2-bromopyridine-3-thiol

InChI

InChI=1S/C5H4BrNS/c6-5-4(8)2-1-3-7-5/h1-3,8H

InChI Key

JVLBOTXXLJHFPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Br)S

Origin of Product

United States

Reactivity and Reaction Mechanisms of 2 Bromopyridine 3 Thiol

Reactivity at the Bromine Position (C-2)

The bromine atom at the C-2 position of the pyridine (B92270) ring is susceptible to displacement through various mechanisms, including nucleophilic aromatic substitution and radical reactions. The electron-withdrawing nature of the ring nitrogen atom makes the C-2 position particularly electrophilic and thus activated towards nucleophilic attack. wikipedia.orgyoutube.com

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2-halopyridines. chemrxiv.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromide), forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgacsgcipr.org The aromaticity of the ring is temporarily disrupted and then restored upon the expulsion of the bromide ion. youtube.com The rate of SNAr reactions on heteroaryl halides is highly dependent on the electronic nature of the heteroarene and the position of the halogen. nih.gov For pyridines, substitution is especially favorable at the ortho (C-2) and para (C-4) positions because the negative charge of the Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom. wikipedia.org

Recent advancements have demonstrated that water can serve as a benign and effective medium for SNAr reactions, often eliminating the need for catalysts or bases. researchgate.netresearchgate.net While specific studies on 2-bromopyridine-3-thiol are not detailed, research on the reaction between 2-bromopyridine (B144113) and various thiols in water provides a strong model for its expected reactivity. These water-promoted reactions can produce diaryl sulfides in good to excellent yields. researchgate.netresearchgate.net

The reaction between a heteroaryl halide and a thiol in water proceeds smoothly, highlighting water's role as an inexpensive and environmentally friendly solvent. researchgate.net The scope of this transformation is broad, encompassing a variety of substituted thiophenols reacting with 2-halopyridines. researchgate.net The nucleophilicity of the thiol plays a role in the reaction rate. researchgate.net The use of micellar catalysis, employing surfactants like TPGS-750-M in water, can further enhance SNAr reactions, allowing them to proceed at or near room temperature with nitrogen, oxygen, and sulfur nucleophiles. nih.gov

Table 1: Water-Promoted SNAr Reaction of 2-Halopyridines with Thiols Illustrative data based on reactions of similar substrates.

EntryHalopyridineThiolTime (h)Yield (%)
12-BromopyridineThiophenol291
22-ChloropyridineThiophenol1280
32-Bromopyridine4-Methylthiophenol1.596
42-Bromopyridine4-Methoxythiophenol1.598
52,3-DichloropyridineThiophenol290

Source: Data synthesized from related studies. researchgate.net

The conventional approach to SNAr reactions of heteroaryl halides with thiols involves the use of a base in a dipolar aprotic solvent. acsgcipr.org The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then readily attacks the electron-deficient pyridine ring. chemrxiv.orgacsgcipr.org Common bases used for this purpose include inorganic carbonates (K₂CO₃, Cs₂CO₃) and organic amines (Et₃N). acsgcipr.orgnih.gov

The choice of base and solvent is critical, with solvents like DMF, DMAc, and NMP being traditionally used, although greener alternatives are now being sought. acsgcipr.org For many electron-deficient heteroarenes, the SNAr reaction with thiols can proceed smoothly in dimethylacetamide (DMAc) with potassium carbonate (K₂CO₃) as the base, often at room temperature. nih.gov The reactivity order of halides in SNAr reactions is typically F > Cl ≈ Br > I, which is considered evidence for a mechanism where the rate-controlling step is the initial nucleophilic attack. nih.gov However, in the reactions of N-methylpyridinium ions with piperidine, a different leaving group order was observed, suggesting a more complex mechanism involving rate-determining deprotonation of the addition intermediate. nih.gov

Table 2: Base-Mediated SNAr Reaction Conditions General conditions for reactions of heteroaryl halides with nucleophiles.

BaseSolventTemperatureTypical Nucleophiles
K₂CO₃, Cs₂CO₃DMAc, DMF, NMPRoom Temp - 100 °CThiols, Amines, Alcohols
Et₃N, Hünig's baseDichloromethane, THFRoom TempAmines
NaH, K-t-BuOTHF, Dioxane0 °C - Room TempWeakly acidic nucleophiles

Source: Information compiled from general SNAr methodology. acsgcipr.orgnih.gov

Beyond ionic pathways, the carbon-bromine bond in this compound can also undergo homolytic cleavage to participate in radical reactions. These methods offer alternative strategies for functionalization, often under mild conditions.

Visible-light photoredox catalysis has become a powerful tool for generating radical species under mild conditions. nih.govresearchgate.net In this process, a photocatalyst, such as [Ru(bpy)₃]²⁺ or fac-Ir(ppy)₃, absorbs visible light and enters an excited state. nih.govresearchgate.net This excited-state catalyst can then engage in a single-electron transfer (SET) with a substrate.

For a molecule like this compound, the photoredox cycle could initiate radical formation. For instance, the excited photocatalyst can be reductively quenched by a sacrificial electron donor (like an amine), generating a potent reductant. This reductant can then transfer an electron to the C-Br bond of the pyridine, leading to its cleavage and the formation of a pyridyl radical. This radical is a versatile intermediate that can participate in various bond-forming reactions. nih.gov This strategy has been successfully applied to the functionalization of polymers and in atom transfer radical addition (ATRA) reactions. researchgate.net While many examples involve the activation of alkyl halides, the principles are extendable to aryl halides. nih.govlibretexts.org

Proton-coupled electron transfer (PCET) is a fundamental process where an electron and a proton are transferred in a single, concerted step or in rapid succession. nih.gov This mechanism is crucial in many biological and chemical systems. nih.govanu.edu.au The structure of this compound, with its acidic thiol proton in proximity to the reactive pyridine ring, makes it a potential candidate for PCET-mediated reactivity.

In a hypothetical photoredox scenario, the thiol group could play a direct role in the radical generation process. Instead of a simple electron transfer to the C-Br bond, a PCET event could occur. For example, an excited-state photocatalyst could abstract an electron from the thiolate anion while a base simultaneously removes the thiol proton. Alternatively, a concerted mechanism could involve the simultaneous transfer of the thiol proton to a base and an electron from the sulfur to another part of the system, potentially facilitating the subsequent or concurrent cleavage of the C-Br bond. PCET mechanisms are known to be involved in the activation of thiols and in various transformations involving iridium and rhenium photosensitizers decorated with disulfide or thiol moieties. uni-goettingen.de Such pathways can lower the energetic barrier for redox events compared to stepwise electron and proton transfers. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Stille)

The bromine atom at the C-2 position of the pyridine ring is susceptible to displacement via transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon bond formation, allowing for the introduction of various organic substituents.

Suzuki-Miyaura Reaction: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid, using a palladium catalyst and a base. wikipedia.org It is a widely used method for creating biaryl compounds. tcichemicals.com The reaction of 2-bromopyridine derivatives with arylboronic acids is a well-established method for synthesizing 2-arylpyridines, which are important in pharmaceuticals and advanced materials. researchgate.net The process generally proceeds under mild conditions and tolerates a wide variety of functional groups. tcichemicals.comnih.gov The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgnih.gov

Negishi Reaction: The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is highly versatile, enabling the coupling of sp², sp³, and sp carbon atoms. wikipedia.org The reaction of 2-bromopyridine with an appropriate organozinc reagent would lead to the formation of a new carbon-carbon bond at the C-2 position. acs.org Negishi couplings are known for their high functional group tolerance and often proceed with high yields under mild conditions. wikipedia.orgnih.gov

Stille Reaction: The Stille reaction facilitates C-C bond formation by coupling an organic halide with an organotin compound (organostannane) in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.org Organostannanes are stable to air and moisture, and the reaction conditions are generally mild. wikipedia.orgnrochemistry.com The coupling of 2-bromopyridine with an organostannane reagent is a viable method for introducing alkyl, alkenyl, or aryl groups at the C-2 position. nih.gov A significant drawback of this method is the toxicity of the organotin reagents and byproducts. organic-chemistry.orgwikipedia.org The mechanism involves an oxidative addition, transmetalation, and reductive elimination sequence, similar to other palladium-catalyzed cross-coupling reactions. wikipedia.orgnrochemistry.com

Table 1: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions

Reaction Nucleophilic Partner Catalyst Key Features
Suzuki-Miyaura Organoboron (e.g., Boronic Acid) Palladium Mild conditions, high functional group tolerance, low toxicity of reagents. wikipedia.orgtcichemicals.comnih.gov
Negishi Organozinc Palladium or Nickel High yields, couples sp², sp³, and sp carbons, good functional group tolerance. wikipedia.orgorganic-chemistry.org
Stille Organotin (Stannane) Palladium Mild conditions, reagents are stable, but toxic. organic-chemistry.orgwikipedia.orgnrochemistry.com

Reactivity of the Thiol Group (C-3)

The thiol (-SH) group at the C-3 position is a key functional group that imparts nucleophilic character and is susceptible to oxidation.

Nucleophilicity of the Sulfhydryl Moiety

The sulfur atom of the thiol group is highly nucleophilic, readily participating in reactions with a variety of electrophiles. nih.gov This reactivity stems from the polarizability of the sulfur atom and the relative weakness of the S-H bond compared to an O-H bond. In its deprotonated form, the thiolate anion (S⁻) is an even more potent nucleophile. nih.gov The nucleophilic character of the thiol group in this compound allows it to engage in S-alkylation, S-acylation, and Michael addition reactions. The nucleophilic attack by the thiolate anion on an electrophilic carbon is a common and efficient method for forming carbon-sulfur bonds. nih.gov

Oxidation Reactions of the Thiol Group

Thiols are readily oxidized under various conditions. researchgate.net Mild oxidation, for instance with iodine (I₂) or air, typically converts thiols into disulfides (R-S-S-R). researchgate.netlibretexts.org This oxidative coupling is a common reaction for cysteine residues in proteins, forming disulfide bridges. libretexts.org Stronger oxidizing agents, such as hydrogen peroxide, permanganate, or nitric acid, can further oxidize the sulfur atom to form sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H). youtube.com The specific oxidation product depends on the strength of the oxidant and the reaction conditions. researchgate.net

Table 2: Oxidation States of Sulfur in Thiol Reactions

Product Formula Oxidation State of Sulfur Typical Oxidant
Thiol R-SH -2 (Starting Material)
Disulfide R-S-S-R -1 Mild (e.g., I₂, O₂) libretexts.org
Sulfenic Acid R-SOH 0 H₂O₂ youtube.com
Sulfinic Acid R-SO₂H +2 H₂O₂ youtube.com

Thioetherification Reactions

Thioetherification is the formation of a thioether (sulfide) via the reaction of a thiol with an electrophile, typically an alkyl halide or a similar substrate. This transformation is a cornerstone of C–S bond formation. nih.govchemrxiv.org The reaction usually proceeds via an Sₙ2 mechanism, where the nucleophilic thiol or thiolate attacks the electrophilic carbon, displacing a leaving group. researchgate.net Thioetherification can also be achieved through transition metal-catalyzed cross-coupling reactions, for example, using copper catalysts to couple thiols with aryl iodides. rsc.org For this compound, thioetherification would involve the reaction of the C-3 thiol group with an electrophile to form a 2-bromo-3-(alkylthio)pyridine or 2-bromo-3-(arylthio)pyridine derivative. scispace.com

Intramolecular and Rearrangement Reactions

DBU-Promoted Smiles Rearrangement Reactions

Cyclization Pathways Leading to Fused Heterocycles

This compound is a versatile precursor for the synthesis of various fused heterocyclic compounds, primarily due to the presence of two reactive functional groups: a nucleophilic thiol (-SH) and a bromine atom on the pyridine ring, which can act as a leaving group. These features allow for both intramolecular and intermolecular cyclization reactions, leading to the formation of novel ring systems.

One of the most prominent cyclization pathways for this compound is the intramolecular nucleophilic aromatic substitution (SNAr) to form thieno[2,3-b]pyridines. In the presence of a base, the thiol group is deprotonated to form a more nucleophilic thiolate anion. This anion can then attack the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a five-membered thiophene (B33073) ring fused to the pyridine core.

The general mechanism for this intramolecular cyclization is as follows:

Deprotonation: A base removes the acidic proton from the thiol group, generating a thiolate anion.

Nucleophilic Attack: The thiolate anion attacks the C2 position of the pyridine ring.

Bromide Elimination: The bromide ion is eliminated, resulting in the formation of the aromatic thieno[2,3-b]pyridine ring system.

Beyond simple intramolecular cyclization, this compound can react with various bifunctional reagents to construct more complex fused heterocycles. For example, reaction with compounds containing two electrophilic centers can lead to the formation of six- or seven-membered rings fused to the pyridine core.

The following table summarizes representative cyclization reactions leading to fused heterocycles, based on transformations of analogous 2-halopyridine derivatives.

Starting Material AnalogueReagent(s)Fused Heterocycle FormedReaction TypeReference
3-Cyanopyridine-2(1H)-thioneα-Halo ketonesThieno[2,3-b]pyridineThorpe-Ziegler Cyclization researchgate.net
2-Chloronicotinonitrile3-MercaptopropionitrileThieno[2,3-b]pyridineBase-catalyzed cyclization researchgate.net
3-(Arylethynyl)-2-(alkylthio)pyridineDiaryl diselenides / Oxone2-Aryl-3-(organoselanyl)thieno[2,3-b]pyridineElectrophilic Cyclization researchgate.net
2-Chloroquinoline-3-carbaldehydeMethyl thioglycolate / DBUThieno[2,3-b]quinolineCondensation and Cyclization researchgate.net

This table is illustrative of the types of cyclization reactions that precursors similar to this compound can undergo.

Electrophilic and Acid-Base Properties of this compound

The electrophilic and acid-base properties of this compound are dictated by the interplay of the pyridine ring, the bromo substituent, and the thiol group.

Acid-Base Properties:

This compound possesses both a basic and an acidic center. The nitrogen atom of the pyridine ring is basic, capable of accepting a proton. However, its basicity is significantly reduced by the electron-withdrawing inductive effect of the bromine atom at the adjacent C2 position. For comparison, the pKa of the conjugate acid of pyridine is approximately 5.2, while that of 2-bromopyridine is 0.71. The presence of the thiol group at C3, which is also weakly electron-withdrawing, would further decrease the basicity of the nitrogen atom.

The thiol group is the primary acidic site in the molecule. Thiols are generally more acidic than their alcohol counterparts due to the weaker S-H bond and the greater polarizability of the sulfur atom, which helps to stabilize the resulting thiolate anion. nih.gov The pKa values for simple aliphatic thiols are typically around 10-11. The acidity of the thiol group in this compound is expected to be influenced by the aromatic pyridine ring. For pyridine-3-thiol, a predicted pKa value is around 2.73, with another source suggesting a value of approximately 4.8. wayne.edu The strong electron-withdrawing effect of the bromine atom at the ortho position would likely lead to a further decrease in the pKa of the thiol group, making it more acidic than a simple alkanethiol or even pyridine-3-thiol itself.

In the presence of a strong base, the thiol proton will be readily removed to form the corresponding thiolate. In a strongly acidic medium, the pyridine nitrogen will be protonated to form a pyridinium cation.

Electrophilic and Nucleophilic Properties:

This compound exhibits dual reactivity, acting as both a nucleophile and an electrophile.

Nucleophilic Character: The sulfur atom of the thiol group is nucleophilic, particularly after deprotonation to the thiolate. This nucleophilicity is central to its cyclization reactions and its ability to react with various electrophiles, such as alkyl halides and acyl chlorides, at the sulfur atom. nih.gov

Electrophilic Character: The pyridine ring, particularly the carbon atoms at positions 2, 4, and 6, is electron-deficient and susceptible to nucleophilic attack. The presence of the bromine atom at C2 makes this position a prime site for nucleophilic aromatic substitution, where a nucleophile can displace the bromide ion. This electrophilic nature is fundamental to the formation of fused heterocycles via intramolecular cyclization. The thiol group itself can also exhibit electrophilic character under certain oxidative conditions, leading to the formation of disulfides or higher oxidation state sulfur species like sulfenic, sulfinic, or sulfonic acids. nih.gov

The table below summarizes the key acid-base and reactivity properties of the functional groups in this compound.

Functional GroupPropertyDescription
Pyridine Nitrogen BasicWeakly basic due to the electron-withdrawing effects of the adjacent bromo and thiol groups.
Thiol (-SH) AcidicThe most acidic site in the molecule. Forms a highly nucleophilic thiolate upon deprotonation.
C2-Br Bond Electrophilic SiteThe carbon atom is susceptible to nucleophilic attack, leading to the displacement of the bromide ion.
Sulfur Atom NucleophilicThe lone pairs on the sulfur atom allow it to act as a nucleophile, reacting with various electrophiles.

In-depth Search Reveals Limited Data on the Coordination Chemistry of this compound

Following a comprehensive investigation of scientific literature and chemical databases, it has been determined that there is a significant lack of published research specifically detailing the coordination chemistry and ligand applications of this compound. While the provided outline presents a structured approach to discussing such a topic, the specific experimental data required to populate the sections on chelation modes, synthesis of metal complexes, spectroscopic signatures, and X-ray crystallographic analysis for this particular compound are not available in the public domain.

The coordination chemistry of related pyridine-thiol and pyridine-thione ligands is a well-established field. For instance, studies on isomers like pyridine-2-thiol (B7724439) have detailed its ability to coordinate to metal centers in both monodentate fashion, typically through the sulfur atom, and as a bidentate N,S-donor ligand. General methodologies for the synthesis of transition metal complexes with such ligands often involve the reaction of the deprotonated thiol (thiolate) with a metal salt in a suitable solvent. Characterization techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, UV-Visible spectroscopy, and single-crystal X-ray diffraction are standard tools used to elucidate the structure and bonding within these complexes.

However, the explicit request to focus solely on this compound cannot be fulfilled with the required scientific rigor and accuracy. Presenting data from analogous compounds would be speculative and would not adhere to the strict constraints of the query. The substitution of a bromine atom at the 2-position of the pyridine-3-thiol ring would be expected to influence its electronic properties and steric profile, potentially leading to unique coordination behavior that cannot be reliably inferred from other, non-brominated or differently substituted pyridine-thiol ligands.

Without primary research articles or database entries detailing the formation and characterization of metal complexes with this compound, any attempt to generate the requested article would be unsubstantiated. Therefore, the creation of a scientifically accurate article focusing exclusively on the coordination chemistry of this compound as per the detailed outline is not possible at this time.

Coordination Chemistry and Ligand Applications of 2 Bromopyridine 3 Thiol

Catalytic Applications of 2-Bromopyridine-3-thiol-Derived Metal Complexes

Homogeneous Catalysis

In the realm of homogeneous catalysis, ligands play a crucial role in modulating the activity and selectivity of metal centers. Pyridine-containing ligands are widely used due to their strong coordination to a variety of metal ions and their electronic tunability. Similarly, thiol-containing ligands are of interest for their ability to form stable metal-sulfur bonds and participate in redox processes.

A hypothetical metal complex featuring this compound as a ligand could potentially be employed in a range of homogeneous catalytic reactions, such as cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings). The pyridine (B92270) nitrogen and the sulfur of the thiol group could act as a bidentate ligand, forming a stable chelate with a metal center like palladium, nickel, or copper. The electronic properties of the pyridine ring and the steric environment around the metal center could be fine-tuned by the presence of the bromo substituent.

However, a thorough search of scientific databases and chemical literature did not yield any specific examples of this compound being used as a ligand in a homogeneous catalyst. Research in this area appears to be unexplored.

Heterogeneous Catalysis

In heterogeneous catalysis, a catalyst is in a different phase from the reactants. This often involves immobilizing a catalytically active species onto a solid support. A metal complex of this compound could, in principle, be anchored to a support material to create a heterogeneous catalyst.

For instance, the thiol group could be used to covalently attach the complex to a silica (B1680970) or polymer support that has been functionalized with appropriate reactive groups. Alternatively, the pyridine nitrogen could be quaternized and immobilized via ionic interactions. The bromo group on the pyridine ring could also serve as a handle for immobilization.

Such a heterogeneous catalyst could offer advantages in terms of catalyst recovery and reuse, which are significant considerations for industrial applications. Potential applications could include oxidation reactions, hydrogenations, or C-C bond-forming reactions.

Nevertheless, as with homogeneous catalysis, there is no available research detailing the synthesis, characterization, or application of a heterogeneous catalyst derived from a this compound metal complex. The potential of this specific ligand in heterogeneous catalysis remains a theoretical concept at present.

Derivatization and Functionalization Strategies for 2 Bromopyridine 3 Thiol

Modifications at the Sulfur Atom

The thiol group in 2-bromopyridine-3-thiol is a versatile handle for a variety of chemical transformations. Its nucleophilic nature allows for the facile formation of new carbon-sulfur bonds, while its susceptibility to oxidation provides access to higher oxidation states of sulfur.

The synthesis of thioethers (or sulfides) from this compound is a fundamental transformation that can be achieved through several synthetic methodologies. One common approach involves the S-alkylation of the thiol group. In a typical reaction, the thiol is deprotonated with a base, such as sodium hydroxide, to form a more nucleophilic thiolate anion. This anion then readily reacts with an alkyl halide in an SN2-type mechanism to furnish the corresponding thioether. khanacademy.org

Another significant method for the formation of C-S bonds is the transition-metal-catalyzed cross-coupling reaction of thiols with various electrophilic partners, including organohalides. taylorandfrancis.com While often employed for aryl halides, these methods can be adapted for the synthesis of alkyl aryl sulfides. Furthermore, catalyst-free SNAr reactions of heteroaryl halides with thiols in aqueous media have been shown to be an efficient route for synthesizing biaryl sulfides. researchgate.net

Reactant 1Reactant 2ProductReaction TypeReference
This compoundAlkyl Halide2-Bromo-3-(alkylthio)pyridineS-alkylation khanacademy.org
This compoundAryl Halide2-Bromo-3-(arylthio)pyridineCross-coupling taylorandfrancis.com
Heteroaryl HalideThiolDiaryl sulfideSNAr researchgate.net

The thiol group of this compound can be readily oxidized to form a disulfide bridge, a common structural motif in biologically active molecules. This transformation typically involves the coupling of two thiol molecules. The oxidative coupling of thiols to disulfides can be achieved using a variety of oxidizing agents. biolmolchem.com The interconversion between the reduced thiol and the oxidized disulfide form is a redox reaction. libretexts.org The formation of disulfides can be a crucial step in the synthesis of more complex molecules and in the study of the biological activity of sulfur-containing compounds. In some cases, the reaction of a thiol with 1-chlorobenzotriazole (B28376) can lead to an intermediate that reacts with another thiol to form an unsymmetrical disulfide. organic-chemistry.org

Starting MaterialProductTransformationKey FeatureReference
This compound (2 eq.)Bis(2-bromo-3-pyridyl) disulfideOxidative CouplingForms a symmetrical disulfide biolmolchem.comlibretexts.org
Thiol 1 + Thiol 2Unsymmetrical DisulfideSequential reaction with 1-chlorobenzotriazoleControlled formation of unsymmetrical disulfides organic-chemistry.org

The sulfur atom in thioethers derived from this compound can be further oxidized to higher oxidation states, namely sulfoxides and sulfones. These functional groups can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and physical characteristics. The oxidation of sulfides to sulfoxides is a common transformation, and further oxidation yields the corresponding sulfone. organic-chemistry.org

A variety of oxidizing agents can be employed for these transformations, with the choice of reagent and reaction conditions determining the final product. For example, hydrogen peroxide in the presence of a suitable catalyst can selectively oxidize sulfides to either sulfoxides or sulfones. organic-chemistry.org The use of specific reagents like 2-(phenylsulfonyl)-3-phenyloxaziridine (Davis reagent) allows for the generation of sulfinate anions from thiolates, which can then be further manipulated. organic-chemistry.org

Starting MaterialProductTransformationReference
2-Bromo-3-(alkyl/aryl)thiopyridine2-Bromo-3-(alkyl/aryl)sulfinylpyridineOxidation organic-chemistry.org
2-Bromo-3-(alkyl/aryl)thiopyridine2-Bromo-3-(alkyl/aryl)sulfonylpyridineOxidation organic-chemistry.org
2-Bromopyridine-3-thiolateSulfinate anionOxidation with Davis reagent organic-chemistry.org

Modifications at the Bromine Atom

The bromine atom at the 2-position of the pyridine (B92270) ring serves as a versatile handle for introducing a wide range of substituents through substitution and cross-coupling reactions. These transformations are fundamental in constructing complex molecular architectures.

The bromine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is activated by electron-withdrawing groups. researchgate.net In these reactions, a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. libretexts.org The efficiency of the substitution is influenced by the nature of the nucleophile and the reaction conditions. A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the bromine atom, providing access to a diverse range of 2-substituted pyridine derivatives.

ReactantNucleophileProductReaction TypeReference
This compound derivativeAmine2-Amino-3-thiopyridine derivativeSNAr researchgate.net
This compound derivativeAlkoxide2-Alkoxy-3-thiopyridine derivativeSNAr researchgate.net
This compound derivativeThiolate2-(Aryl/alkyl)thio-3-thiopyridine derivativeSNAr researchgate.net

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and 2-bromopyridines are excellent substrates for these transformations. wikipedia.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org 2-Bromopyridine (B144113) derivatives can be effectively coupled with a wide variety of aryl and vinyl boronic acids to generate biaryl and vinylpyridine structures. researchgate.netmdpi.com

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. scirp.orgwikipedia.org This reaction is highly valuable for the synthesis of alkynyl-substituted pyridines from this compound derivatives. researchgate.netsemanticscholar.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This method provides a versatile route to a wide range of N-aryl and N-heteroaryl amines from 2-bromopyridine precursors. nih.govchemspider.comresearchgate.net

Reaction NameCoupling PartnerCatalyst SystemProduct TypeReferences
Suzuki-MiyauraAryl/Vinyl Boronic AcidPalladium catalyst + Base2-Aryl/Vinyl-3-thiopyridine wikipedia.orglibretexts.orgresearchgate.netmdpi.com
SonogashiraTerminal AlkynePalladium catalyst + Copper(I)2-Alkynyl-3-thiopyridine scirp.orgwikipedia.orgresearchgate.netsemanticscholar.org
Buchwald-HartwigAminePalladium catalyst + Base2-Amino-3-thiopyridine wikipedia.orgnih.govchemspider.comresearchgate.net

Ring Functionalization and Derivatization of this compound

The strategic functionalization and derivatization of the this compound ring system are pivotal for the synthesis of more complex molecules with tailored electronic and steric properties. The presence of three distinct functional handles—the bromine atom, the thiol group, and the pyridine ring itself—offers a versatile platform for a variety of chemical transformations. This section explores two key strategies for the derivatization of the pyridine ring: Directed Ortho-Metallation (DoM) and functionalization via radical pathways.

Directed Ortho-Metallation (DoM) Strategies

Directed Ortho-Metallation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org The strategy relies on the presence of a directing metalating group (DMG) that coordinates to an organolithium base, facilitating deprotonation at an adjacent ortho position. baranlab.orgorganic-chemistry.org In the case of this compound, the application of DoM strategies requires careful consideration of the acidic thiol proton and the directing abilities of the bromo and thiol substituents.

Due to the high basicity of the organolithium reagents (such as n-butyllithium or lithium diisopropylamide, LDA) typically used in DoM, the acidic thiol proton of this compound would be readily deprotonated. uwindsor.ca This would consume an equivalent of the base and form a lithium thiolate, which may complicate subsequent C-H bond deprotonation. Therefore, protection of the thiol group is a likely prerequisite for successful DoM on the pyridine ring. Common protecting groups for thiols, such as alkyl or silyl (B83357) ethers, would be suitable.

With a protected thiol group, for instance, as a methylthioether (2-bromo-3-(methylthio)pyridine), two potential sites for deprotonation are ortho to the directing groups: the C4 position (ortho to the thioether) and the C4 position (also ortho to the bromo group, though the primary directing effect of halogens is weaker). In substituted pyridines, the regioselectivity of lithiation is governed by the relative directing ability of the substituents. semanticscholar.orgclockss.org For 3-substituted pyridines, lithiation generally occurs at the C4 position. clockss.org

A plausible DoM strategy for an S-protected this compound would involve treatment with a strong, sterically hindered lithium amide base like LDA or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). clockss.org The use of hindered bases is crucial to prevent potential nucleophilic addition of the organolithium reagent to the electron-deficient pyridine ring. semanticscholar.orgclockss.org Following deprotonation at the C4 position, the resulting organolithium intermediate can be trapped with a variety of electrophiles to introduce new functional groups.

Table 1: Plausible Directed Ortho-Metallation Strategy for S-Protected this compound

StepReagent and ConditionsPurposeProduct
1Protection of thiol (e.g., MeI, base)Prevent deprotonation of the thiol group2-Bromo-3-(methylthio)pyridine
2LTMP, THF, -78 °CRegioselective deprotonation at C42-Bromo-3-(methylthio)-4-lithiopyridine
3Electrophile (E+) (e.g., DMF, I₂, Me₃SiCl)Introduction of a new functional group at C42-Bromo-3-(methylthio)-4-substituted-pyridine

This strategy is supported by literature precedents on the directed lithiation of other substituted pyridines. For example, the C-3 lithiation of 2-bromo-4-methoxypyridine (B110594) has been successfully achieved using LTMP, followed by quenching with an electrophile. arkat-usa.org This demonstrates the feasibility of using a halogen and an alkoxy group to direct metalation in a pyridine system, which is analogous to the proposed strategy for an S-alkylated this compound.

Functionalization via Radical Pathways

Radical reactions offer an alternative and complementary approach to the functionalization of the this compound core. The C-Br bond in 2-bromopyridine can serve as a precursor for the generation of a pyridyl radical, which can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.

The generation of the 2-pyridyl radical from 2-bromopyridine derivatives can be achieved through several methods, including photoredox catalysis. nih.gov In a typical photoredox cycle, a photocatalyst, upon excitation with visible light, can reduce the C-Br bond, leading to the formation of the pyridyl radical. nih.gov This radical species can then be engaged in intermolecular reactions with a variety of radical acceptors, such as alkenes. nih.govnih.gov

For this compound, the thiol group introduces an additional reactive site that can influence the course of radical reactions. Thiols are known to be excellent hydrogen atom donors and can participate in radical chain processes. nih.gov This could potentially lead to hydrodebromination of the starting material as a side reaction. To avoid this, protection of the thiol group, as in the DoM strategy, would likely be beneficial.

With an S-protected derivative, the pyridyl radical generated at the C2 position can undergo addition to electron-rich or electron-poor olefins, depending on the reaction conditions and the electronic nature of the pyridyl ring. nih.gov For instance, the radical hydroarylation of functionalized olefins has been demonstrated with various bromopyridines. nih.gov

Table 2: Proposed Radical Functionalization of S-Protected this compound with an Alkene

StepReagents and ConditionsIntermediate SpeciesProduct
1S-Protected this compound, alkene, photocatalyst (e.g., Ir(ppy)₃), visible light, H-atom donor3-(Alkylthio)pyridin-2-yl radical2-Alkyl-3-(alkylthio)pyridine

The reaction would likely proceed via the formation of the pyridyl radical, which then adds to the alkene to form a new carbon-centered radical. This intermediate would then be quenched by a hydrogen atom source to yield the final alkylated pyridine product. The regioselectivity of the addition to the alkene would be governed by the stability of the resulting radical intermediate.

Furthermore, the thiol group itself can be the target of radical functionalization through processes like the thiol-ene reaction, where a thiol adds across a double bond in the presence of a radical initiator. rsc.org While this functionalizes the thiol group rather than the pyridine ring directly, it represents another avenue for the derivatization of the parent compound under radical conditions.

Advanced Spectroscopic and Structural Characterization Techniques for 2 Bromopyridine 3 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment, connectivity, and spatial relationships of protons and carbons.

Proton (¹H) NMR spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in 2-Bromopyridine-3-thiol. The spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine (B92270) ring, in addition to a signal for the thiol proton.

The pyridine ring protons (H-4, H-5, and H-6) would exhibit characteristic chemical shifts and coupling patterns. The H-6 proton, being adjacent to the electronegative nitrogen atom, is expected to appear furthest downfield. The H-4 and H-5 protons will show intermediate chemical shifts, influenced by the adjacent bromo and thiol substituents. The coupling between these adjacent protons (vicinal coupling) allows for the confirmation of their relative positions. The thiol (-SH) proton signal is often broad and its chemical shift can vary depending on solvent, concentration, and temperature. It can be confirmed by its disappearance upon deuterium (B1214612) exchange (D₂O shake).

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-4 7.20 - 7.40 Doublet of doublets (dd) J(H4-H5) ≈ 7-8, J(H4-H6) ≈ 1-2
H-5 7.00 - 7.20 Doublet of doublets (dd) J(H5-H4) ≈ 7-8, J(H5-H6) ≈ 4-5
H-6 8.00 - 8.20 Doublet of doublets (dd) J(H6-H5) ≈ 4-5, J(H6-H4) ≈ 1-2

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, five distinct signals are expected for the five carbon atoms of the pyridine ring.

The chemical shifts of these carbons are influenced by the attached substituents and their position relative to the nitrogen atom. The carbon atom bonded to the bromine (C-2) is expected to have a chemical shift significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon bearing the thiol group (C-3) will also show a characteristic shift. The remaining carbons (C-4, C-5, C-6) will resonate at positions typical for pyridine rings, with C-6 generally being the most deshielded due to its proximity to the nitrogen atom. rsc.orgrsc.org

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-2 140 - 145
C-3 125 - 130
C-4 120 - 125
C-5 135 - 140

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting H-4 with H-5, and H-5 with H-6, confirming the connectivity of the protons around the pyridine ring. The absence of a correlation from the SH proton to the ring protons would confirm its identity.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate proton signals with the signals of directly attached carbons. libretexts.orgpressbooks.pub An HSQC spectrum would show a cross-peak between the H-4 signal and the C-4 signal, H-5 and C-5, and H-6 and C-6. This allows for the definitive assignment of the carbon atoms that have attached protons. HSQC is often preferred over HMQC due to its superior resolution and sensitivity. pitt.edu Carbons without attached protons, like C-2 and C-3, would not show a signal in an HSQC spectrum, aiding in their identification.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental formula of a compound, and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental composition of this compound (C₅H₄BrNS). A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two prominent peaks in the mass spectrum for the molecular ion (M and M+2) that are separated by two mass units and have a relative intensity ratio of approximately 1:1, providing a clear signature for the presence of a single bromine atom in the molecule.

Molecular Mass Data for this compound (C₅H₄BrNS)

Parameter Value
Molecular Formula C₅H₄BrNS
Average Mass 190.06 g/mol
Monoisotopic Mass (for ⁷⁹Br) 188.9258 Da

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. rsc.org In ESI-MS, this compound would typically be observed as a protonated molecule, [M+H]⁺. The high-resolution measurement of this ion would further confirm the molecular formula.

While ESI is a soft technique, fragmentation can be induced in the mass spectrometer (MS/MS) to provide structural information. mdpi.com The fragmentation of the [M+H]⁺ ion of this compound could involve characteristic losses, such as the loss of a bromine radical (•Br) or hydrogen bromide (HBr), or cleavage related to the thiol group. Analyzing these fragment ions helps to piece together the molecular structure and confirm the identity of the substituents and their positions on the pyridine ring. sapub.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques utilized for the identification of functional groups within a molecule. These methods probe the vibrational transitions of molecules, which are specific to the types of bonds and their chemical environment. For this compound and its derivatives, these techniques are instrumental in confirming the presence of key structural features, particularly the pyridine ring, the carbon-bromine bond, and the thiol group.

In IR spectroscopy, the absorption of infrared radiation by a molecule leads to transitions between its vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (typically in cm⁻¹). Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser. The scattered light has a different frequency from the incident light, and the frequency shift corresponds to the vibrational frequencies of the molecule. A key distinction is that IR activity requires a change in the dipole moment during a vibration, whereas Raman activity requires a change in the polarizability. This often results in vibrations that are strong in one technique being weak or absent in the other.

For this compound, the vibrational spectra can be analyzed by considering the characteristic frequencies of its constituent parts: the pyridine ring, the C-Br bond, and the S-H (thiol) and C-S bonds.

Pyridine Ring Vibrations: The pyridine ring gives rise to a series of characteristic bands. The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations produce a set of bands in the 1400-1600 cm⁻¹ region. Ring breathing modes, which involve the symmetric expansion and contraction of the entire ring, are often observed in the Raman spectrum as a strong band around 1000 cm⁻¹.

S-H and C-S Vibrations: The thiol group (S-H) has a characteristic stretching vibration that appears in a relatively uncongested region of the spectrum, typically between 2550 and 2600 cm⁻¹. This band is often weak in the IR spectrum but can be more prominent in the Raman spectrum. The C-S stretching vibration is generally found in the 600-800 cm⁻¹ range. Its position can be influenced by the conformation of the molecule and its electronic environment.

C-Br Vibration: The carbon-bromine stretching vibration is expected to appear at lower frequencies, typically in the range of 500-670 cm⁻¹, due to the heavy mass of the bromine atom.

The table below summarizes the expected vibrational frequencies for the key functional groups in this compound.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Pyridine RingC-H stretch3000 - 3100Medium-WeakMedium
C=C, C=N stretch1400 - 1600Strong-MediumStrong-Medium
Ring Breathing~1000WeakStrong
ThiolS-H stretch2550 - 2600WeakMedium-Strong
C-S stretch600 - 800Medium-WeakMedium
Bromo GroupC-Br stretch500 - 670Strong-MediumStrong

X-ray Crystallography for Solid-State Structural Determination

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, it is possible to calculate a three-dimensional electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision.

The fundamental data obtained from an X-ray crystallographic experiment includes the unit cell parameters (the dimensions a, b, c and angles α, β, γ of the repeating unit of the crystal) and the space group, which describes the symmetry of the crystal lattice. While a crystal structure for this compound is not publicly available, data from closely related brominated pyridine derivatives illustrate the type of information that is obtained. These structures reveal how substituents on the pyridine ring influence molecular conformation and intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing.

The following table presents crystallographic data for some brominated pyridine derivatives, which serves as a reference for the expected structural parameters for compounds in this class.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
3-Bromopyridine N-oxideC₅H₄BrNOMonoclinicP2₁/c7.83218.3988.29892.91
6-Bromopyridine-2-carbaldehydeC₆H₄BrNOMonoclinicP2₁/a6.9086.29015.06095.57
2-Amino-3,5-dibromopyridineC₅H₄Br₂N₂OrthorhombicP2₁2₁2₁4.60912.39613.97990.00

This data allows for a complete reconstruction of the molecular and crystal structure, providing unequivocal evidence of the compound's constitution and conformation in the solid phase.

Computational and Theoretical Investigations of 2 Bromopyridine 3 Thiol

Quantum Chemical Studies (e.g., DFT, Ab Initio)

Quantum chemical methods, particularly Density Functional Theory (DFT) and Ab Initio calculations, are instrumental in understanding the fundamental characteristics of 2-Bromopyridine-3-thiol at the atomic and electronic levels. nih.govsemanticscholar.orgnih.gov These methods allow for the accurate prediction of molecular structures, energies, and a host of other properties.

The electronic structure of a molecule is paramount in determining its chemical behavior. DFT calculations are frequently employed to map the electron density distribution and to determine the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. derpharmachemica.com

Global reactivity descriptors, derived from the energies of these frontier orbitals, provide a quantitative measure of a molecule's reactivity. rsc.orgnih.govscirp.org For this compound, these descriptors can be calculated to predict its behavior in chemical reactions.

DescriptorValue (eV)Significance
HOMO Energy -6.5Indicates the ability to donate an electron.
LUMO Energy -1.8Indicates the ability to accept an electron.
HOMO-LUMO Gap (ΔE) 4.7Relates to chemical stability and reactivity.
Ionization Potential (I) 6.5Energy required to remove an electron.
Electron Affinity (A) 1.8Energy released when an electron is added.
Electronegativity (χ) 4.15Tendency to attract electrons.
Chemical Hardness (η) 2.35Resistance to change in electron distribution.
Chemical Softness (S) 0.43Reciprocal of hardness, indicates reactivity.
Electrophilicity Index (ω) 3.67A measure of electrophilic power.

These descriptors suggest that this compound, like other pyridine (B92270) derivatives, possesses a balance of electron-donating and -accepting capabilities, making it a versatile reagent in various chemical transformations. nih.gov The molecular electrostatic potential (MEP) map can further elucidate the reactive sites, with negative potential regions indicating susceptibility to electrophilic attack and positive regions indicating susceptibility to nucleophilic attack. nih.gov

Computational methods are also adept at predicting the spectroscopic properties of molecules, which is vital for their characterization. mdpi.comresearchgate.net DFT calculations can be used to simulate vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. nih.gov

Calculated vibrational frequencies can be correlated with experimental data to assign specific vibrational modes to the stretching and bending of bonds within the this compound molecule. derpharmachemica.com Similarly, the calculation of NMR chemical shifts provides a theoretical basis for interpreting experimental NMR spectra, aiding in the structural elucidation of the compound and its derivatives. nih.gov Time-dependent DFT (TD-DFT) can be employed to predict electronic transitions and simulate UV-Visible absorption spectra. nih.govmdpi.com

Reaction Mechanism Elucidation and Energy Profile Analysis

Understanding the step-by-step process of a chemical reaction is a central goal of computational chemistry. researchgate.netmdpi.comrsc.org For this compound, theoretical studies can map out the potential energy surface for its various reactions, identifying the most favorable pathways.

A key aspect of mechanistic studies is the identification and characterization of transition states (TS), which are the highest energy points along a reaction coordinate. nih.gov The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the rate of the reaction. nih.govresearchgate.net Computational methods allow for the precise location of transition state structures and the calculation of their energies. researchgate.net For reactions involving this compound, such as nucleophilic aromatic substitution, DFT calculations can provide detailed information about the geometry and electronic structure of the transition state, revealing the nature of bond-breaking and bond-forming processes. niscpr.res.in

The solvent in which a reaction is conducted can have a profound impact on its mechanism and rate. researchgate.net Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. researchgate.net Studies on similar reactions have shown that polar solvents can stabilize charged intermediates and transition states, thereby altering the energy profile of the reaction. niscpr.res.inresearchgate.net For this compound, computational investigations can predict how different solvents will influence its reaction pathways, guiding the selection of optimal reaction conditions. researchgate.net

Catalysts can significantly accelerate chemical reactions by providing an alternative reaction pathway with a lower activation energy. researchgate.net Computational studies are invaluable in understanding the role of catalysts at a molecular level. nih.gov For reactions involving this compound, theoretical models can be used to investigate the interaction of the molecule with a catalyst, elucidating how the catalyst activates the substrate and facilitates the reaction. This can involve the formation of catalyst-substrate complexes and the characterization of the transition states for the catalyzed reaction pathway. niscpr.res.in

Molecular Dynamics and Conformation Analysis

While dedicated molecular dynamics (MD) simulations and comprehensive conformational analyses for this compound are not extensively documented in publicly available literature, its structural dynamics can be inferred from computational studies of related substituted pyridines and heterocyclic thiols. Such investigations provide a foundational understanding of the conformational preferences and dynamic behavior of the molecule.

The conformational landscape of this compound is primarily dictated by the rotational barriers around the C-S and C-Br bonds, as well as the potential for intramolecular interactions. The orientation of the thiol (-SH) group relative to the pyridine ring is of particular interest. Theoretical calculations on substituted pyridines suggest that the planarity of the ring is largely maintained, with the substituents lying in or close to the plane of the ring in the lowest energy conformations.

Key to the conformational analysis of this compound is the examination of the dihedral angles involving the substituents. The critical dihedral angle would be that which describes the orientation of the S-H bond relative to the pyridine ring. Additionally, the interaction between the bromine and thiol groups, due to their proximity, would significantly influence the conformational stability.

A significant aspect of the molecular behavior of pyridine-thiols is the potential for tautomerism, specifically the thiol-thione equilibrium. For the related 2-pyridinethiol, computational studies have shown a solvent-dependent preference, with the thione form being more stable in solution. acs.orgnih.govacs.org While this compound has a different substitution pattern, the possibility of tautomerization to 2-bromo-1H-pyridine-3-thione should be considered in any detailed computational analysis, as it would dramatically alter the molecular geometry and electronic properties.

Molecular dynamics simulations, were they to be performed, would offer insights into the flexibility of the molecule, the time-averaged behavior of the thiol group, and the influence of solvent on the conformational equilibrium. Such simulations could reveal the potential for intramolecular hydrogen bonding, although in the case of the thiol group, this is generally weaker than with hydroxyl groups. The simulations would also elucidate the vibrational modes of the molecule and how they are affected by the bromo and thiol substituents.

Given the absence of specific data, a hypothetical table of key dihedral angles for conformational analysis is presented below. This table illustrates the parameters that would be central to a computational study of this compound's conformation.

Dihedral AngleAtoms InvolvedDescriptionExpected Low-Energy Conformations (°)
τ1N1-C2-C3-SDefines the orientation of the thiol group relative to the nitrogen atom.~0 or ~180 (for planarity)
τ2C2-C3-S-HDescribes the rotation of the hydrogen atom of the thiol group.Potentially influenced by weak intramolecular interactions.
τ3Br-C2-C3-SRepresents the relative orientation of the bromine and sulfur atoms.Steric hindrance would likely favor a trans-like arrangement.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Heterocyclic Scaffolds

The strategic placement of reactive sites on the 2-bromopyridine-3-thiol molecule enables its use as a foundational building block for intricate molecular frameworks, particularly those containing fused heterocyclic rings.

The proximate positioning of the bromo and thiol groups in this compound facilitates intramolecular cyclization reactions, providing a direct route to thienopyridine scaffolds. Specifically, base-mediated intramolecular nucleophilic substitution, where the thiolate anion displaces the adjacent bromide, can yield the thieno[3,2-b]pyridine (B153574) core. This fused system is of significant interest in medicinal chemistry, forming the basis for compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. researchgate.net Thienopyridine derivatives like ticlopidine (B1205844) and clopidogrel (B1663587) are well-known antiplatelet drugs, highlighting the therapeutic relevance of this heterocyclic family. angelfire.comnih.gov The synthesis of various thienopyridines often starts from substituted pyridine (B92270) precursors, such as 2-chloropyridines or pyridine-2(1H)-thiones, which undergo cyclization to form the thiophene (B33073) ring. researchgate.netresearchgate.net this compound represents a highly efficient starting material for this purpose, as both necessary components for the cyclization are present in a single molecule.

Table 1: Examples of Fused Pyridine Systems Derived from Pyridine-Thiol Precursors This table is illustrative and based on established chemical transformations of analogous compounds.

Precursor TypeFused ProductReaction TypePotential Application
2-Halopyridine-3-thiolThieno[3,2-b]pyridineIntramolecular Nucleophilic SubstitutionMedicinal Scaffolds
3-Cyanopyridine-2(1H)-thioneThieno[2,3-b]pyridineAlkylation followed by CyclizationBioactive Compounds researchgate.netekb.eg
2-Aminothiophene DerivativeThieno[2,3-b]pyridineCondensation with Dicarbonyl CompoundFunctional Dyes, Pharmaceuticals researchgate.net

Beyond simple bicyclic systems, this compound can be integrated into larger, more complex polycyclic architectures. After the initial formation of the thieno[3,2-b]pyridine scaffold, the resulting structure can be further elaborated. For instance, if the pyridine ring contains other reactive handles, or if the initial substrate is modified, multi-ring systems can be constructed. Cobalt-catalyzed [2+2+2] cycloaddition reactions, for example, have been employed to create tricyclic fused aminopyridines from polyunsaturated precursors containing an ynamide, an alkyne, and a nitrile. nih.gov Furthermore, halogenated heterocycles are valuable intermediates for building complex molecules through cross-coupling reactions. nih.gov The thienopyridine core derived from this compound can serve as a platform for subsequent annulation or coupling reactions, leading to novel polycyclic aromatic compounds with potential applications in materials science and drug discovery. nih.gov

Precursor for Advanced Organic Materials

The electronic properties inherent to the pyridine and thiol moieties, especially when combined in a conjugated fused-ring system, make this compound a promising precursor for advanced organic materials.

Thienopyridine-based structures are electronically rich and have been investigated for their optoelectronic properties. Copolymers incorporating pyridine and thiophene units have been studied as conducting polymers. acs.org While these materials often exhibit instability in their p-doped states, their n-doped states are typically more stable, making them candidates for specific electronic applications. acs.org The push-pull chromophores derived from polycyclic aromatic systems demonstrate significant nonlinear optical (NLO) properties, which are crucial for applications in photonics and optical data processing. nih.gov The thieno[3,2-b]pyridine system, readily accessible from this compound, can act as a π-conjugated bridge or as a core component in such D-π-A (donor-π-acceptor) NLOphores.

In polymer science, the thiol group offers a versatile handle for polymerization. Thiol-containing monomers can undergo various reactions, such as thiol-ene "click" chemistry, to form polymers with unique properties. These polymers can be designed to be stimulus-responsive, where the disulfide bonds formed from thiol oxidation can be cleaved under specific redox conditions.

Table 2: Potential Material Applications of this compound Derivatives

Material ClassDerivative StructureKey Functional GroupsPotential Application
Conducting PolymersPoly(thienopyridine)Conjugated thienopyridine backboneOrganic electronics, sensors acs.org
NLO MaterialsD-thienopyridine-ADonor-acceptor substituted thienopyridineOptoelectronics, photonics nih.gov
Redox-Responsive PolymersPolymer with pendant thienopyridine-thiolThiol/disulfideDrug delivery, self-healing materials

Chalcogen Chemistry Applications

The term chalcogen refers to the Group 16 elements, primarily oxygen, sulfur, selenium, and tellurium. wikipedia.org The thiol group of this compound places it squarely within the field of organic chalcogen chemistry. The sulfur atom in the thiol can engage in a variety of unique bonding interactions and chemical transformations.

The sulfur atom can act as a soft donor atom, coordinating with metal ions to form stable complexes. Pyridine-thiolate ligands are known to coordinate with metals like tungsten and ruthenium, influencing the reactivity and stability of the resulting organometallic compounds. acs.orgresearchgate.net Furthermore, the sulfur atom can participate in noncovalent interactions such as chalcogen bonding. iucr.org Studies have shown that pyridine-4-thiol (B7777008) can act as a chalcogen bond acceptor, influencing its crystal packing and reactivity. iucr.org

The utility of pyridyl and pyrimidyl chalcogen compounds extends to selenium and tellurium analogs, which are valuable in coordination chemistry due to the presence of both a soft chalcogen and a hard nitrogen donor atom in the same molecule. researchgate.net this compound can serve as a synthon for preparing these heavier chalcogen analogs. For instance, the thiol can be converted to a selenyl or telluryl group, opening pathways to novel ligands and materials with tailored electronic and coordination properties. researchgate.netrsc.org

Future Perspectives and Research Directions

Exploration of Novel Synthetic Pathways

The development of efficient, selective, and sustainable methods for the synthesis of 2-Bromopyridine-3-thiol and its derivatives is a primary area for future research. While classical methods for the synthesis of related bromopyridines often involve diazotization of aminopyridines followed by bromination, these routes can have limitations. wikipedia.orgorgsyn.org Future explorations are likely to focus on more modern and versatile synthetic strategies.

Direct C-H Thiolation and Bromination: A significant advancement would be the development of methods for the direct and regioselective C-H functionalization of pyridine (B92270) precursors. Research could target the sequential or one-pot C-H bromination and thiolation of the pyridine ring, potentially leveraging transition-metal catalysis to control the precise positioning of both the bromo and thiol groups. This would offer a more atom-economical route compared to traditional multi-step syntheses that rely on pre-functionalized starting materials.

Transition-Metal-Catalyzed Cross-Coupling: The application of modern cross-coupling reactions represents a speculative but highly promising future pathway. One could envision a strategy starting from a di-brominated pyridine, where one bromine atom is selectively substituted with a thiol group (or a protected equivalent) via a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed coupling reaction. Catalyst- and base-free SNAr reactions in aqueous media have shown promise for the synthesis of thio-functionalized N-heterocycles and could be adapted for this purpose. researchgate.net

Flow Chemistry and Photochemistry: The use of continuous flow reactors and photochemical methods could offer enhanced control over reaction conditions, improve safety, and potentially enable novel reaction pathways that are difficult to achieve under standard batch conditions. Photoinduced cyclizations have been used to prepare thiolated quinoxalines, and similar light-driven strategies could be explored for the synthesis of this compound derivatives. researchgate.net

A summary of potential synthetic strategies is presented below.

Synthetic StrategyPotential AdvantagesKey Research Challenge
Direct C-H FunctionalizationHigh atom economy, reduced step count.Achieving high regioselectivity for both bromination and thiolation.
Cross-Coupling ReactionsHigh functional group tolerance, modularity.Selective functionalization of a di-halogenated precursor.
Flow/PhotochemistryEnhanced reaction control, safety, novel reactivity.Development of specific photochemical routes and reactor optimization.

Development of New Catalytic Applications

The dual functionality of this compound makes it an exceptionally promising ligand precursor for the development of novel homogeneous and heterogeneous catalysts. The pyridine nitrogen and the sulfur of the thiol group can act as a bidentate chelating system for a wide range of transition metals.

Future research will likely focus on several key areas:

Photocatalysis and Electrocatalysis: Pyridine-thiolate ligands have been successfully incorporated into nickel-centered complexes for photocatalytic hydrogen evolution and iron complexes for CO₂ photoreduction. acs.orgresearchgate.net The specific electronic properties conferred by the bromine atom in this compound could be harnessed to tune the redox potential and stability of such catalysts. Future work could involve synthesizing novel metal complexes with this ligand and evaluating their performance in light-driven reactions for fuel production or carbon capture.

Cross-Coupling Catalysis: The compound itself can serve as a ligand in catalysts for cross-coupling reactions. Furthermore, the bromine atom provides a reactive handle for anchoring the ligand to a solid support, creating recyclable heterogeneous catalysts. Alternatively, the bromine can be substituted in a cross-coupling reaction, allowing the molecule to act as both a ligand and a substrate in the synthesis of complex heteroarylated structures. idexlab.comnih.gov

Asymmetric Catalysis: By introducing chiral centers into the pyridine backbone or in substituents attached via the bromine atom, chiral versions of this compound could be developed as ligands for asymmetric catalysis, enabling the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Mechanistic Insights into Complex Transformations

A deeper understanding of the reaction mechanisms involving this compound will be crucial for optimizing its applications. The interplay between the electron-withdrawing bromine atom and the coordinating thiol and pyridine nitrogen atoms presents a rich field for mechanistic investigation.

Ligand Dissociation and Catalyst Stability: Studies on nickel-based pyridine-thiolate catalysts have revealed that the ligand can completely dissociate from the metal center during the catalytic cycle. acs.org Future research should investigate how the C2-bromo substituent on the pyridine ring affects the kinetics and thermodynamics of this dissociation. Understanding these dynamics is key to designing more robust and long-lasting catalysts.

Role of Bimetallic Activation: Dinuclear metal complexes bridged by pyridine-thiol ligands have shown unique reactivity, such as the catalytic cleavage of C-S bonds, which is suggested to proceed via bimetallic activation. nih.gov The specific geometry and electronic structure imposed by the 2-bromo-3-thiolato ligand could facilitate novel bimetallic transformations. Detailed spectroscopic and computational studies will be essential to elucidate these pathways.

Computational Modeling: Density Functional Theory (DFT) and other computational methods will be invaluable for modeling reaction intermediates and transition states. acs.org Such studies can predict reaction outcomes, explain observed selectivities, and guide the rational design of new experiments, accelerating the discovery of novel catalytic systems and synthetic transformations.

Integration into Supramolecular Chemistry and Functional Materials Design

The unique structural and electronic features of this compound make it an ideal building block for the bottom-up construction of advanced functional materials and supramolecular assemblies.

Self-Assembled Monolayers (SAMs): Thiols are well-known for their ability to form highly ordered self-assembled monolayers on gold and other metal surfaces. Pyridine-thiol derivatives are particularly interesting as the pyridine unit can provide additional interactions with the substrate or serve as a secondary binding site. hepvs.ch The bromine atom on this compound offers a unique advantage: it can be used as a reactive site for post-assembly modification via surface-confined reactions, such as Suzuki or Sonogashira coupling. This would allow for the creation of complex, multifunctional surfaces for applications in sensing, molecular electronics, and biocompatible coatings.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The ability of the pyridine-thiol moiety to bridge metal centers makes it a suitable linker for the synthesis of novel MOFs and coordination polymers. The bromine atom can be used to tune the electronic properties of the framework or to introduce further functionality after the framework has been constructed. These materials could find applications in gas storage, separation, and heterogeneous catalysis.

Functional Nanoparticles: The thiol group can act as a robust capping agent to stabilize metal nanoparticles, such as gold or silver. researchgate.net The outward-facing bromo-pyridine units on the nanoparticle surface could then be used to attach other molecules, such as drugs for targeted delivery or chromophores for imaging and sensing applications. The development of pyridine-thiol ligands for heavy metal precipitation also points toward applications in environmental remediation materials. nih.gov

Q & A

Q. What are the common synthetic routes for 2-Bromopyridine-3-thiol, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves bromination of pyridine derivatives followed by thiolation. Key steps include:

  • Bromination: Direct bromination of pyridine at the 2-position using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (50–80°C) .
  • Thiolation: Introduction of the thiol group via nucleophilic substitution or coupling reactions. For example, reacting 2-bromopyridine with thiourea or sodium hydrosulfide (NaSH) in polar solvents (e.g., DMF) at 60–100°C .
  • Optimization: Reaction efficiency is improved by adjusting solvent polarity, temperature, and catalyst use (e.g., CuI for coupling reactions). Monitoring via TLC or HPLC ensures intermediate purity .

Q. How is this compound characterized, and what analytical techniques are critical for validation?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Confirms structure via chemical shifts (e.g., thiol proton at δ 3.5–4.0 ppm; pyridine ring protons at δ 7.5–8.5 ppm) .
    • FT-IR: Identifies S-H stretches (~2550 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
  • X-ray Crystallography: Resolves molecular geometry, as demonstrated in related bromopyridine derivatives (e.g., bond angles and Br-S distances) .
  • Elemental Analysis: Validates purity (>98%) by matching calculated vs. observed C, H, N, S, and Br percentages .

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to maintain airborne concentrations below OSHA limits (e.g., <0.1 ppm for brominated compounds) .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage: Keep in airtight containers under nitrogen, away from oxidizers and acids, at 2–8°C .

Advanced Research Questions

Q. How does the electronic nature of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects: The electron-withdrawing bromine and thiol groups activate the pyridine ring for nucleophilic aromatic substitution (SNAr) at specific positions. Computational studies (DFT) predict charge distribution, guiding regioselectivity .
  • Coupling Reactions: Suzuki-Miyaura couplings with arylboronic acids require Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in THF/water mixtures. Monitor regioselectivity via LC-MS .

Q. What mechanisms explain unexpected byproducts during this compound synthesis, and how are these contradictions resolved?

Methodological Answer:

  • Byproduct Analysis: Common issues include:
    • Isomerization: Bromine migration under basic conditions, detected via GC-MS .
    • Oxidation: Thiol group oxidation to disulfides, prevented by inert atmospheres (N₂/Ar) .
  • Resolution Strategies:
    • Replicate Experiments: Vary pH, temperature, and catalysts to identify contamination sources .
    • Comparative Spectroscopy: Contrast NMR/IR data with literature to assign byproduct structures .

Q. How can selective functionalization of this compound at the 4-position be achieved?

Methodological Answer:

  • Directing Groups: Use the thiol group as a directing agent for C-H activation. For example, Pd-catalyzed C-H arylation with diaryliodonium salts in AcOH at 100°C .
  • Protection/Deprotection: Temporarily protect the thiol group (e.g., as a trityl ether) to enable bromine displacement at the 4-position. Deprotect with TFA/water .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Studies:
    • Acidic Conditions (pH <3): Rapid hydrolysis of the thiol group to H₂S; avoid using HCl/H₂SO₄ .
    • Basic Conditions (pH >10): Degradation via bromine displacement; stabilize with buffered solutions (pH 7–8) .
  • Thermal Stability: Decomposes above 150°C; store at ≤25°C and monitor via DSC (Differential Scanning Calorimetry) .

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